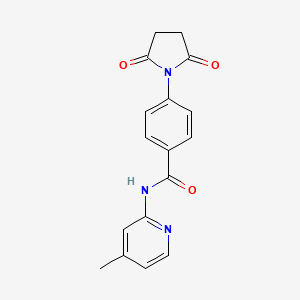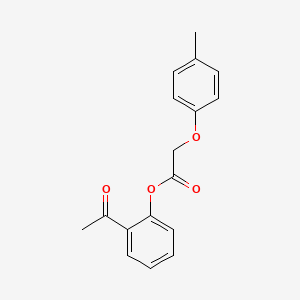![molecular formula C14H17ClN4S B5773045 N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-N'-(2-phenylethyl)thiourea](/img/structure/B5773045.png)
N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-N'-(2-phenylethyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-N'-(2-phenylethyl)thiourea, also known as CPTU, is a compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. CPTU is a thiourea derivative that has been synthesized through a multi-step process, and its mechanism of action is still being studied.
Wirkmechanismus
The mechanism of action of N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-N'-(2-phenylethyl)thiourea is still being studied. However, it has been suggested that this compound may exert its therapeutic effects through the inhibition of various enzymes and signaling pathways. For example, this compound has been found to inhibit the activity of matrix metalloproteinases, which are involved in the degradation of extracellular matrix and tumor invasion. This compound has also been found to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to inhibit the proliferation and migration of cancer cells, and it has also been found to induce apoptosis in cancer cells. Additionally, this compound has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and it has also been found to reduce the levels of reactive oxygen species.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-N'-(2-phenylethyl)thiourea in lab experiments is its potential therapeutic properties. This compound has been studied for its anti-inflammatory, anti-cancer, anti-viral, and anti-tumor properties, and it may be a promising candidate for the development of new drugs. However, there are also some limitations to using this compound in lab experiments. For example, this compound may have low solubility in water, which may affect its bioavailability and efficacy. Additionally, this compound may have potential toxicity, and further studies are needed to determine its safety profile.
Zukünftige Richtungen
There are several future directions for the study of N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-N'-(2-phenylethyl)thiourea. One direction is to further investigate its mechanism of action and identify its molecular targets. This may lead to the development of new drugs that target these pathways. Another direction is to study the pharmacokinetics and pharmacodynamics of this compound in vivo, which may provide insights into its potential therapeutic applications. Additionally, further studies are needed to determine the safety and efficacy of this compound in humans, which may pave the way for its clinical use.
Synthesemethoden
N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-N'-(2-phenylethyl)thiourea has been synthesized through a multi-step process that involves the reaction of 4-chloro-1H-pyrazole with ethylene diamine to form 2-(4-chloro-1H-pyrazol-1-yl)ethylamine. This intermediate is then reacted with thiophosgene to form the corresponding isothiocyanate, which is subsequently reacted with 2-phenylethylamine to form this compound. The purity and yield of this compound can be improved through various purification techniques, such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-N'-(2-phenylethyl)thiourea has shown potential therapeutic properties in various scientific research studies. It has been studied for its anti-inflammatory, anti-cancer, anti-viral, and anti-tumor properties. This compound has been found to inhibit the growth of cancer cells in vitro and in vivo, and it has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been found to have anti-viral properties against herpes simplex virus and coxsackievirus.
Eigenschaften
IUPAC Name |
1-[2-(4-chloropyrazol-1-yl)ethyl]-3-(2-phenylethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN4S/c15-13-10-18-19(11-13)9-8-17-14(20)16-7-6-12-4-2-1-3-5-12/h1-5,10-11H,6-9H2,(H2,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHSWANAIUOFZCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=S)NCCN2C=C(C=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
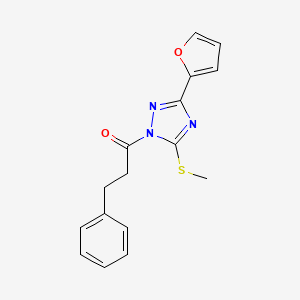
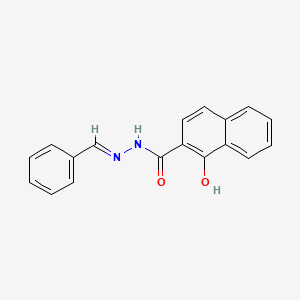
![2-[(4-chlorobenzyl)thio]-N-(2-fluorophenyl)acetamide](/img/structure/B5772977.png)
![N-(4-methoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B5772989.png)
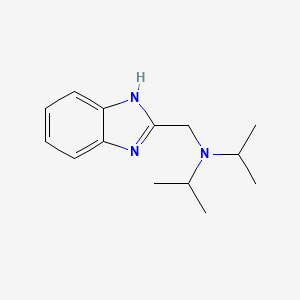
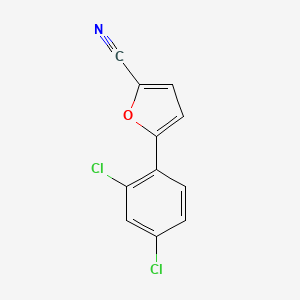
![N'-[(6,8-dichloro-4-oxo-4H-chromen-3-yl)methylene]-5-isopropyl-3-thiophenecarbohydrazide](/img/structure/B5773020.png)
![2-(4-fluorophenyl)-3-[4-(4-morpholinyl)phenyl]acrylonitrile](/img/structure/B5773021.png)
![1-methyl-4-{[5-(3-nitrophenyl)-2-furyl]methyl}piperazine](/img/structure/B5773025.png)
![1-[(benzylthio)acetyl]-4-(4-fluorophenyl)piperazine](/img/structure/B5773028.png)
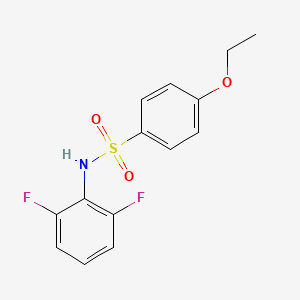
![N-(5-methyl-3-isoxazolyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5773047.png)
